molecular formula C11H13NO2S B6265262 2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid CAS No. 1342874-92-3

2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid

Cat. No.: B6265262
CAS No.: 1342874-92-3
M. Wt: 223.3
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Description

2-(Ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid is an organic compound featuring a distinctive sulfur atom within its structure. The compound's unique configuration makes it a subject of interest in various scientific fields.

Preparation Methods

Synthetic routes and reaction conditions: : The synthesis of 2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid can involve several steps, including the formation of the pyridine ring, introduction of the ethylsulfanyl group, and subsequent carboxylation. Starting materials can vary, but common reagents include pyridine derivatives and ethylthiol. Industrial production methods : Industrial synthesis typically employs a large-scale approach involving optimized reaction conditions to ensure high yield and purity. Catalysts might be used to facilitate specific steps, reducing the reaction time and improving the overall efficiency.

Chemical Reactions Analysis

Types of reactions: : The compound undergoes a variety of reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions : Oxidation reactions might involve agents like hydrogen peroxide or potassium permanganate. Reduction can be achieved using reagents such as sodium borohydride. Substitution reactions often use halogenating agents or nucleophiles. Major products formed : Oxidation could yield sulfoxides or sulfones, while reduction may lead to the corresponding sulfides. Substitution reactions can produce a range of derivatives depending on the substituents introduced.

Scientific Research Applications

2-(Ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid is utilized in various scientific research areas, including : this compound is utilized in various scientific research areas, including: Chemistry : As an intermediate in organic synthesis, it contributes to the development of novel compounds. Biology : Its unique structure allows for the exploration of biochemical pathways and enzyme interactions. Medicine Industry : Used in the creation of advanced materials and specialty chemicals, owing to its versatile reactivity.

Mechanism of Action

The compound's mechanism of action often involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to desired outcomes. The ethylsulfanyl group may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Compared to similar compounds, 2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid stands out due to its unique sulfur-containing structure. Similar compounds may include:

  • 2-(Methylsulfanyl)-pyridine carboxylic acids

  • Ethylthio-substituted cyclopenta pyridine derivatives

Each of these compounds has distinct properties and reactivities, but the presence of the ethylsulfanyl group in this compound sets it apart, offering unique advantages in both research and industrial applications.

Properties

CAS No.

1342874-92-3

Molecular Formula

C11H13NO2S

Molecular Weight

223.3

Purity

95

Origin of Product

United States

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